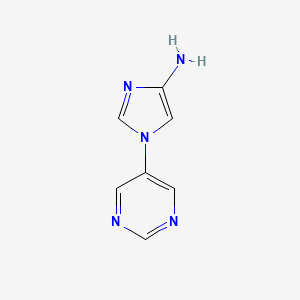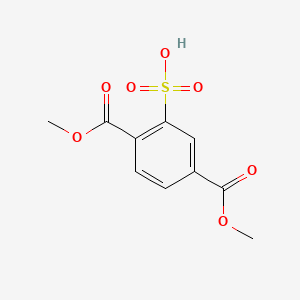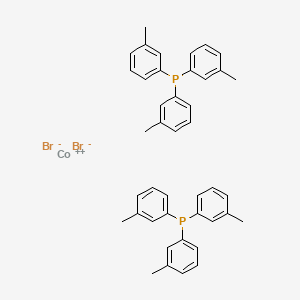
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- is an organometallic compound with the molecular formula C42H42Br2CoP2 and a molecular weight of 827.47 g/mol . This compound is known for its unique coordination chemistry and is often used in various catalytic applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- typically involves the reaction of cobalt(II) bromide with tris(3-methylphenyl)phosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- has several scientific research applications:
Mécanisme D'action
The mechanism by which Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- can be compared with other similar cobalt-phosphine complexes, such as:
Cobalt, dibromobis(triphenylphosphine): This compound has similar catalytic properties but differs in the steric and electronic effects of the phosphine ligands.
Cobalt, dibromobis(tris(4-methylphenyl)phosphine): This compound has a different substitution pattern on the phosphine ligands, which can affect its reactivity and stability.
The uniqueness of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- lies in its specific ligand environment, which provides distinct steric and electronic properties that can be tuned for various applications .
Propriétés
Numéro CAS |
49651-10-7 |
|---|---|
Formule moléculaire |
C42H42Br2CoP2 |
Poids moléculaire |
827.5 g/mol |
Nom IUPAC |
cobalt(2+);tris(3-methylphenyl)phosphane;dibromide |
InChI |
InChI=1S/2C21H21P.2BrH.Co/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
KXNQXXGHMMVCOU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[Co+2].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
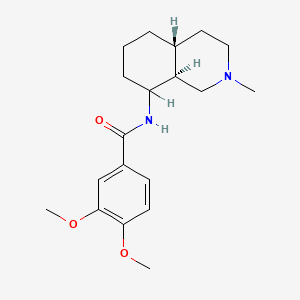

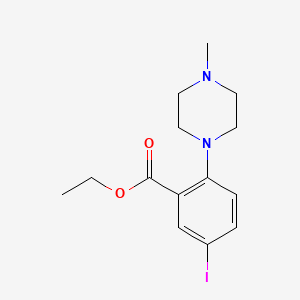
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)

![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
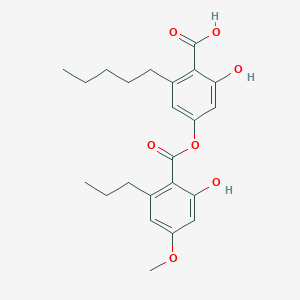
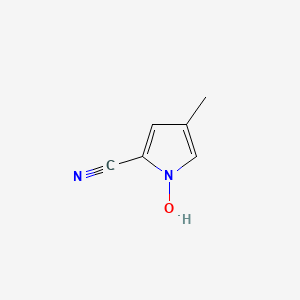
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)

